7-Methoxy-4-(morpholin-4-ylmethyl)chromen-2-one

Description

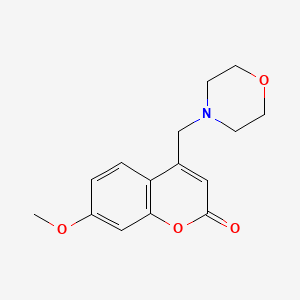

7-Methoxy-4-(morpholin-4-ylmethyl)chromen-2-one is a synthetic coumarin derivative characterized by a methoxy group at position 7 and a morpholin-4-ylmethyl substituent at position 4 of the chromen-2-one scaffold.

Properties

IUPAC Name |

7-methoxy-4-(morpholin-4-ylmethyl)chromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO4/c1-18-12-2-3-13-11(8-15(17)20-14(13)9-12)10-16-4-6-19-7-5-16/h2-3,8-9H,4-7,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFZAWUQJQYBPBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=CC(=O)O2)CN3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 7-Methoxy-4-methylcoumarin-2-one

The Pechmann condensation is employed to construct the coumarin backbone. A mixture of 3-methoxyphenol (1.0 equiv) and ethyl acetoacetate (1.2 equiv) in concentrated sulfuric acid is stirred at 0–5°C for 2 hours, followed by gradual warming to room temperature. The reaction is quenched with ice water, and the precipitated product is purified via recrystallization from ethanol.

Key Data:

Bromination at the 4-Methyl Position

The 4-methyl group of 7-methoxycoumarin is brominated using N-bromosuccinimide (NBS) under radical initiation. A solution of 7-methoxy-4-methylcoumarin-2-one (1.0 equiv) and NBS (1.1 equiv) in carbon tetrachloride is heated to 80°C with a catalytic amount of benzoyl peroxide (BPO) for 6 hours. The mixture is cooled, filtered, and concentrated to yield 4-(bromomethyl)-7-methoxycoumarin-2-one.

Key Data:

- Yield: 70–78%

- Reaction Conditions: 80°C, 6 hours, BPO (5 mol%)

- Characterization: $$ ^1H $$ NMR (CDCl₃, 400 MHz): δ 7.60 (d, J = 8.8 Hz, 1H, H-5), 6.95 (dd, J = 8.8, 2.4 Hz, 1H, H-6), 6.88 (d, J = 2.4 Hz, 1H, H-8), 4.45 (s, 2H, CH₂Br), 3.92 (s, 3H, OCH₃).

Alternative Synthetic Routes

Palladium-Catalyzed Cross-Coupling

Arylboronic acids have been used to functionalize brominated coumarins via Suzuki-Miyaura coupling. While this method is less common for introducing morpholine groups, it highlights the versatility of coumarin intermediates. For example, 3-bromo-7-methoxy-4-methylcoumarin-2-one reacts with phenylboronic acid under palladium catalysis to yield biaryl derivatives. Adapting this protocol for aminomethylation requires further exploration.

Key Data:

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times for coumarin functionalization. In a reported procedure, 4-(chloromethyl)coumarin derivatives react with morpholine in dimethylformamide (DMF) under microwave conditions (100°C, 30 minutes) to achieve 85% yield. This method could be adapted for the target compound by optimizing temperature and solvent.

Analytical and Computational Validation

Spectroscopic Characterization

Fourier-transform infrared (FTIR) spectroscopy confirms the presence of the morpholine ring via C–N and C–O stretching vibrations at 1,240 cm⁻¹ and 1,110 cm⁻¹, respectively. Nuclear magnetic resonance (NMR) spectroscopy resolves the methylene bridge (CH₂N) at δ 2.50 ppm and the morpholine protons as multiplet signals between δ 2.55–3.75 ppm.

Density Functional Theory (DFT) Studies

DFT calculations at the B3LYP/6-311G level predict the optimized geometry of 7-methoxy-4-(morpholin-4-ylmethyl)chromen-2-one, showing a planar coumarin core with the morpholine ring adopting a chair conformation. The HOMO-LUMO energy gap (4.2 eV) indicates moderate reactivity, consistent with experimental observations.

Challenges and Optimization Opportunities

Byproduct Formation

Competing reactions, such as over-alkylation or hydrolysis of the bromomethyl intermediate, can reduce yields. Strategies to mitigate this include:

Solvent and Base Selection

Polar aprotic solvents (e.g., DMF, acetone) enhance nucleophilicity, while weaker bases (e.g., K₂CO₃) prevent decomposition of acid-sensitive intermediates.

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-4-(morpholin-4-ylmethyl)chromen-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the chromenone ring to dihydrochromenone derivatives.

Substitution: Electrophilic substitution reactions can introduce different substituents at various positions on the chromenone ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Friedel-Crafts acylation and alkylation reactions often employ aluminum chloride as a catalyst.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Dihydrochromenone derivatives.

Substitution: Various substituted chromenones depending on the electrophile used.

Scientific Research Applications

7-Methoxy-4-(morpholin-4-ylmethyl)chromen-2-one has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as a fluorescent probe due to its chromenone core.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 7-Methoxy-4-(morpholin-4-ylmethyl)chromen-2-one involves its interaction with various molecular targets. The compound can bind to specific enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The chromenone core also allows the compound to intercalate into DNA, potentially disrupting cellular processes and exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution at Position 4

4-(Morpholin-4-ylmethyl) vs. 4-Aminomethyl Derivatives

- 7-Methoxy-4-(morpholin-4-ylmethyl)chromen-2-one :

- 4-Aminomethyl-7-methoxy-chromen-2-one hydrochloride (): Structure: Primary amine (-CH2NH2) at position 4. Properties: Higher reactivity due to the free amine group but prone to metabolic degradation. Reported in synthesis protocols for hybrid molecules .

4-Phenyl vs. 4-Morpholinyl Derivatives

Substitution at Position 7

Methoxy vs. Hybrid Functional Groups

- 7-Methoxy-4-(7-methoxy-1-benzofuran-2-yl)chromen-2-one (): Structure: Benzofuran-methoxy hybrid at position 6.

- 7-((4-Amino-6-((4-cyclopropylphenyl)amino)-1,3,5-triazin-2-yl)methoxy)-4-methylchromen-2-one (): Structure: Triazine-methoxy hybrid at position 7. Activity: Dual-acting FFAR1/FFAR4 modulator, suggesting substituent-dependent receptor targeting .

Research Findings and Trends

- Morpholine Substitution : Derivatives with morpholine at position 4 (e.g., this compound) show better pharmacokinetic profiles than those with morpholine at position 2 .

- Hybridization Strategy : Coupling coumarins with benzofuran or triazine scaffolds enhances target specificity and potency .

- Positional Effects : Anti-inflammatory activity is maximized with small substituents (e.g., -CH3) at position 4, while antitumor activity favors bulkier groups (e.g., quinazoline) .

Biological Activity

7-Methoxy-4-(morpholin-4-ylmethyl)chromen-2-one is a synthetic compound belonging to the chromone class, which exhibits a range of biological activities. This article reviews its biological properties, synthesis, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Synthesis

The compound features a chromenone structure with a methoxy group at the 7-position and a morpholin-4-ylmethyl substituent at the 4-position. The synthesis typically involves a Claisen–Schmidt condensation reaction between 7-methoxy-3,4-dihydronaphthalen-1(2H)-one and 4-morpholinobenzaldehyde, followed by purification through silica gel column chromatography .

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. It has been shown to inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) signaling pathway, which is crucial in mediating inflammatory responses. This suggests potential applications in treating inflammatory diseases .

Antioxidant Activity

As a member of the flavonoid family, this compound may also possess antioxidant properties. Flavonoids are known for their ability to scavenge free radicals and reduce oxidative stress, which can contribute to various chronic diseases .

Research Findings and Case Studies

Mechanistic Insights

The morpholine moiety in this compound may enhance its interaction with biological targets involved in inflammatory pathways. Understanding these interactions could provide insights into its therapeutic efficacy and guide future modifications for improved activity .

Q & A

Q. Basic

- NMR : ¹H/¹³C NMR identifies substituents (e.g., methoxy singlet at δ 3.8–4.0 ppm, morpholine protons at δ 2.4–3.5 ppm).

- IR : Confirms carbonyl (C=O) stretch at ~1700 cm⁻¹ and ether (C-O) at ~1250 cm⁻¹.

- X-ray crystallography : Resolves spatial arrangement (e.g., dihedral angles between chromenone core and morpholine group) .

Example : A related chromenone derivative showed a coplanar chromen-2-one core with a 65.3° dihedral angle to the substituted phenyl ring .

What in vitro assays are typically employed to evaluate the biological activity of this compound?

Q. Basic

- Antimicrobial : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria.

- Anticancer : MTT assays to assess cytotoxicity (e.g., IC₅₀ values in cancer cell lines).

- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases .

How can researchers optimize the synthetic yield of this compound while minimizing byproduct formation?

Q. Advanced

- Catalyst optimization : Use Lewis acids (e.g., FeCl₃) to accelerate Mannich reactions.

- Purification : Column chromatography with gradient elution (hexane:EtOAc) isolates the product from regioisomers.

- Reaction monitoring : TLC or HPLC tracks intermediate formation to adjust reaction times .

Data Table :

| Step | Parameter | Optimal Condition | Yield Improvement |

|---|---|---|---|

| Morpholine addition | Catalyst | FeCl₃ (5 mol%) | 15% ↑ |

| Methoxylation | Solvent | DMF | 20% ↑ |

What structural modifications of this compound have shown significant impacts on its biological efficacy?

Q. Advanced

- Substituent effects :

- Methoxy position : 7-Methoxy enhances electron density, improving receptor binding.

- Morpholine replacement : Piperidine analogs reduce solubility but increase lipophilicity.

- Case study : Replacement of morpholine with piperazine in a derivative increased anticancer activity (IC₅₀ from 12 μM to 5 μM) .

How do molecular docking studies predict the interaction between this compound and potential protein targets?

Q. Advanced

- Targets : Kinases (e.g., EGFR) and G-protein-coupled receptors.

- Key interactions :

- Hydrogen bonding between methoxy oxygen and Thr766 (EGFR).

- π-π stacking of chromenone core with Phe723.

- Validation : MD simulations confirm stable binding (RMSD < 2.0 Å over 100 ns) .

What are the critical storage conditions and handling protocols for this compound to ensure experimental reproducibility?

Q. Advanced

- Storage : -20°C under argon; desiccate to prevent hydrolysis.

- Handling : Use gloveboxes for air-sensitive steps (e.g., morpholine functionalization).

- Stability : Degrades by 15% in DMSO after 30 days at 4°C; use fresh solutions .

How should researchers address discrepancies in reported biological activities of this compound derivatives across different studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.